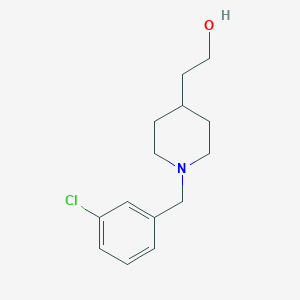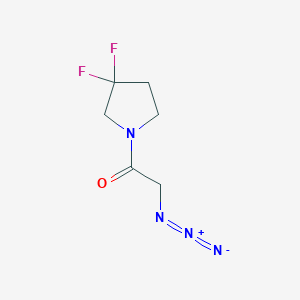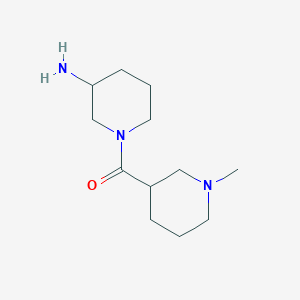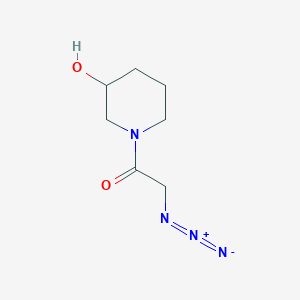
2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol
Overview
Description
This compound is a derivative of piperidine, which is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . The presence of the piperidin-4-yl and chlorobenzyl groups might suggest that this compound could have interesting biological activities, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, and a chlorine atom. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperidine ring and the chlorobenzyl group could affect its solubility and stability .Scientific Research Applications
Chemical Synthesis and Characterization
- Research has focused on the synthesis and characterization of various piperidine derivatives, including non-peptide CCR5 antagonists, demonstrating the compound's relevance in drug discovery and molecular chemistry. For example, the synthesis of novel non-peptide CCR5 antagonists through complex chemical reactions involving piperidine and chlorobenzyl components highlights the versatility of these structures in medicinal chemistry (H. Bi, 2014).
Antimicrobial Applications
- Piperidine compounds have been synthesized and assessed for their antibacterial activities, indicating their potential use in developing new antimicrobial agents. Microwave-assisted synthesis methods have produced compounds with significant antibacterial properties, showcasing the compound's utility in addressing microbial resistance (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Structural and Electronic Properties
- The structural and electronic properties of anticonvulsant drugs featuring piperidine structures have been analyzed, revealing the importance of these compounds in pharmacology. The crystal structures and molecular orbital calculations provide a foundation for understanding the interaction mechanisms and design of new therapeutic agents (Guy Georges, Daniel P. Vercauteren, Guy Evrard, François Durant, 1989).
Catalysis and Synthetic Methodologies
- Piperidine derivatives have been utilized as catalysts and building blocks in organic synthesis, demonstrating their role in constructing complex molecular architectures. The synthesis of crown ethers decorated with piperidine units exemplifies the strategic use of these compounds in creating functional materials for various applications (M. B. Nawrozkij et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors ofglutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is particularly important in rapidly proliferating cells, such as cancer cells .
Mode of Action
This inhibition could potentially disrupt the metabolic processes of target cells, leading to a decrease in their proliferation and survival .
Biochemical Pathways
Given its potential role as a glutaminase 1 inhibitor, it can be inferred that this compound may affect theglutamine metabolism pathway . By inhibiting glutaminase 1, this compound could disrupt the conversion of glutamine to glutamate, thereby affecting the production of key metabolites and energy sources in target cells .
Biochemical Analysis
Biochemical Properties
2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate reactive oxygen species (ROS) levels in mitochondria, impacting cellular oxidative stress responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been identified as a selective inhibitor of glutaminase 1, which plays a role in glutamine metabolism . This inhibition can lead to alterations in metabolic flux and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, impacting its efficacy and stability in experimental conditions. Long-term studies have shown that it can have sustained effects on cellular metabolism and function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, it can modulate enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glutamine metabolism. It interacts with enzymes such as glutaminase 1, affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in biochemical processes.
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIJUHXJHLPKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
